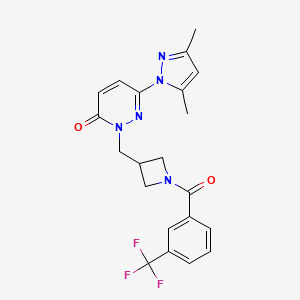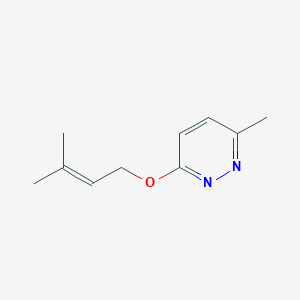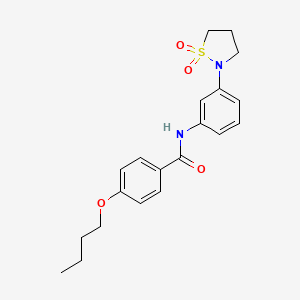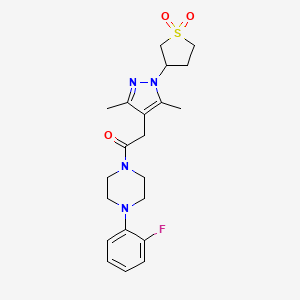![molecular formula C17H15ClN2O4S B2373547 (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid CAS No. 85979-01-7](/img/structure/B2373547.png)
(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C17H15ClN2O4S and its molecular weight is 378.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
GABA B Receptor Antagonism
One of the applications of compounds related to (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid is as a GABA B receptor antagonist. The synthesis of similar chlorinated acids, which are weak specific antagonists of GABA at the GABAB receptor, has been explored. This includes the study of their antagonist properties with varying strengths (Abbenante, Hughes, & Prager, 1997).
Inhibition of Cytosolic Phospholipase A2α
Compounds structurally akin to this compound have been studied as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. Indole-based propanoic acids have shown promising results in enzyme and cell-based assays for inhibiting cPLA2α (Tomoo et al., 2014).
Antimicrobial Activity
Schiff bases derived from tryptophan and compounds like 4-Chlorobenzaldehyde, which are structurally related to this compound, have shown significant antimicrobial activity. These findings highlight the potential of such compounds in antimicrobial applications (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Anticancer Properties
Derivatives of indapamide, a compound similar to this compound, have been synthesized and showed promising proapoptotic activity in cancer cell lines. This includes the study of specific compounds demonstrating growth inhibition in melanoma cell lines, indicating potential anticancer properties (Yılmaz et al., 2015).
Antiviral Activity
Some derivatives of this compound and related compounds have been synthesized and tested for antiviral activity. For instance, certain sulfonamide derivatives showed anti-tobacco mosaic virus activity (Chen et al., 2010).
Thromboxane A2 Receptor Antagonism
Research into derivatives of this compound includes studying their role as thromboxane A2 receptor antagonists. These compounds have shown potent inhibitory effects, suggesting their potential in antithromboxane therapies (Wang et al., 2014).
Fluorescence Derivatisation in Bioassays
Certain derivatives of this compound have been utilized for fluorescence derivatization in bioassays. This includes their use in developing fluorescent compounds suitable for biological assays (Frade et al., 2007).
Corrosion Inhibition
Studies have shown the potential of L-Tryptophan-derived Schiff bases, structurally related to this compound, in inhibiting corrosion of metals in acidic environments. This is indicative of their application in corrosion prevention (Vikneshvaran & Velmathi, 2017).
Cancer Detection via Optical Imaging
Derivatives of this compound have been developed for use in optical imaging for cancer detection. These compounds have shown potential in developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).
Properties
IUPAC Name |
(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c18-12-5-7-13(8-6-12)25(23,24)20-16(17(21)22)9-11-10-19-15-4-2-1-3-14(11)15/h1-8,10,16,19-20H,9H2,(H,21,22)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFVFKOHASQYES-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B2373465.png)

![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2373468.png)
![ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2373470.png)
![(2Z)-2-[(3-fluorophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2373472.png)
![5-chloro-2-(methylsulfanyl)-N-[(1-phenylpyrrolidin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2373474.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methylbenzoate](/img/structure/B2373476.png)


![[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine](/img/structure/B2373481.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373482.png)


